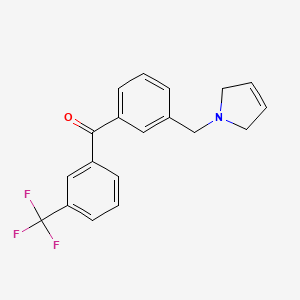

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Description

This compound is a methanone derivative featuring a 2,5-dihydro-1H-pyrrole (pyrroline) substituent at the 3-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 3-position of the second phenyl ring. The pyrroline moiety introduces conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h1-8,11-12H,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVPCGANNSHSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643496 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-29-6 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Pyrrole to the Phenyl Ring: This step might involve a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated with a benzyl halide.

Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, altering its activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Comparisons

Key Observations:

- Substituent Effects : The trifluoromethyl group in the target compound increases electron-withdrawing properties compared to halogens (-Cl, -F) in analogues, influencing reactivity and binding interactions .

- Positional Isomerism : Substitution at the 3-position (target) vs. 4-position (chlorophenyl analogue ) alters steric and electronic profiles.

- Synthetic Complexity : The target compound’s trifluoromethyl group requires specialized fluorination techniques, unlike halogenated analogues synthesized via nucleophilic substitution .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

- Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound shows distinct ¹⁹F-NMR signals (~-56 ppm) and upfield-shifted aromatic protons due to electron withdrawal .

- Pyrroline Conformation : The 2,5-dihydro-1H-pyrrole moiety introduces characteristic splitting in NMR spectra, as seen in and .

Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone , also known as a pyrrole derivative, features a complex structure that includes a pyrrole moiety and trifluoromethyl substitution. This unique configuration suggests potential for diverse biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 331.33 g/mol. The presence of the trifluoromethyl group is noteworthy due to its influence on lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.33 g/mol |

| CAS Number | 898764-46-0 |

Biological Activity Overview

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Certain pyrrole-based compounds are being investigated for their potential to protect neuronal cells from damage.

Anticancer Activity

A study conducted on pyrrole derivatives revealed that certain analogs demonstrated potent anticancer activity against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Efficacy

In vitro tests have shown that related compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The specific interactions at the cellular level are still under investigation but are believed to involve disruption of bacterial cell membranes.

Neuroprotective Studies

Research has indicated that some pyrrole derivatives can cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases. In animal models, these compounds have been shown to reduce oxidative stress markers and improve cognitive function.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies using various receptor systems (e.g., histamine receptors) can provide insights into its mechanism of action and therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Pyridine ring | Antimicrobial properties |

| Indole derivatives | Indole ring | Anticancer activity |

| Benzothiazole | Thiazole ring | Antifungal activity |

| 5-Aminopyrrole | Amino group on pyrrole | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.